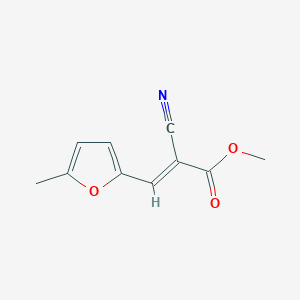

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl (E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H9NO3/c1-7-3-4-9(14-7)5-8(6-11)10(12)13-2/h3-5H,1-2H3/b8-5+ |

InChI Key |

VAMWMQFDCRZUBZ-VMPITWQZSA-N |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)OC |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)OC |

solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Standard Reaction Conditions

-

Reactants :

-

5-Methylfuran-2-carbaldehyde (1 equiv)

-

Methyl cyanoacetate (1.1 equiv)

-

Mechanistic Insights :

Heterogeneous Catalysis

Copper metal catalysts enable base-free Knoevenagel condensation under mild conditions:

Advantages :

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

Alternative Synthetic Strategies

One-Pot Tandem Reactions

A novel one-pot approach combines Knoevenagel condensation with Michael addition and Paal–Knorr cyclization:

-

Reactants :

-

5-Methylfuran-2-carbaldehyde

-

Methyl cyanoacetate

-

Oxoacid derivatives (e.g., arylglyoxal)

-

-

Additives : Triethylamine (TEA) and tert-butyl hydroperoxide (TBHP)

-

Solvent : Toluene

-

Temperature : 75°C

-

Time : 4–6 hours

Key Feature : Generates functionalized furanyl acrylamides in a single step.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

-

Power : 300 W

-

Temperature : 100°C

-

Time : 10–15 minutes

Industrial-Scale Production

Falling Film Evaporation

Post-reaction purification via falling film evaporators ensures high purity:

Advantages :

Solvent Recycling

Ethanol and methanol are recovered via fractional distillation:

-

Recovery Rate : >90%

-

Purity : 99.5% (recycled solvent)

Characterization and Quality Control

Spectroscopic Data

Purity Standards

Challenges and Mitigation Strategies

Isomer Control

The E-isomer predominates (>99%) due to:

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a lactone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of a lactone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted cyanoacrylates.

Scientific Research Applications

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural features—the methyl ester, cyano group, and 5-methylfuran substituent—distinguish it from related derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Cyanoacrylate Derivatives

Key Observations :

- Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher volatility and lower hydrophobicity (logP ~2.1) compared to ethyl or ethylhexyl esters (logP ~3.5–4.0) .

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound | Ethyl (2E)-2-cyano-3-(furan-2-yl)acrylate | (E)-Methyl Pyridyl Acrylates |

|---|---|---|---|

| Molecular Weight (Da) | 191.18 (calculated) | 191.18 | 188.18 (avg.) |

| logP | ~2.1* | ~2.3 | ~1.8–2.0 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 (pyridyl N) |

| Topological Polar Surface Area | 39.4 Ų | 39.4 Ų | 45–50 Ų |

Key Observations :

- The 5-methylfuran substituent marginally increases hydrophobicity (logP) compared to unsubstituted furan derivatives .

- Pyridyl derivatives have higher polar surface areas due to the nitrogen atom, enhancing solubility in polar solvents .

Crystallographic and Conformational Analysis

- Planarity: Ethyl cyanoacrylate furan derivatives adopt planar conformations, with the ester group rotated out of the plane (e.g., dihedral angle of 8.4° in Ethyl (2E)-2-cyano-3-(furan-2-yl)acrylate) .

- Heteroatom Influence : Replacing furan with thiophen (as in ) increases planarity due to sulfur’s larger atomic size, affecting packing efficiency and crystal stability .

Biological Activity

(E)-Methyl 2-cyano-3-(5-methylfuran-2-yl)acrylate is an organic compound classified within the cyanoacrylate family, notable for its unique structural features that contribute to its biological activity. This article explores its potential biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 191.19 g/mol

- Structural Features : The compound contains a cyano group and a furan moiety, which are critical for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.25–1 μg/mL against multiple bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 1 |

| VRE | 1 |

| Linezolid-resistant S. aureus | 0.5–4 |

These findings suggest that this compound could serve as a promising candidate for the development of new antibacterial agents.

Anticancer Properties

In anticancer research, the compound has shown potential in inhibiting the proliferation of cancer cells. Studies indicate:

- IC values ranging from 0.87 to 12.91 μM in various cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

- Enhanced apoptosis induction in treated MCF-7 breast cancer cells, with increased levels of caspase 9, indicating a mitochondrial pathway activation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The cyano group can act as a nucleophile, potentially inhibiting enzymes involved in critical metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cellular functions, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-cyano-3-(5-cyano-2-furyl)acrylate | CHNO | Contains two cyano groups enhancing reactivity |

| Ethyl 2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide | CHNO | Larger structure with additional functional groups |

| (E)-Methyl 2-cyano-3-(5-(trifluoromethyl)phenyl)furan | CHFNO | Incorporates trifluoromethyl group affecting lipophilicity |

The presence of a furan ring combined with a cyano group in this compound may lead to distinct biological interactions compared to other derivatives.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

-

Synthesis Methodology : The synthesis typically involves nucleophilic addition reactions where the cyano group plays a pivotal role.

- A common synthetic route includes the reaction of methyl acrylate with appropriate furan derivatives under controlled conditions.

- Biological Testing : Various assays have been conducted to evaluate the efficacy against microbial strains and cancer cell lines, demonstrating promising results.

Q & A

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent drying to avoid side reactions.

- Catalyst selection : Base catalysts favor the (E)-isomer due to steric hindrance effects .

Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and electronic properties of this compound?

Q. Basic

-

NMR spectroscopy : and NMR distinguish the (E)-isomer via coupling constants () and cyano/furan group chemical shifts .

-

X-ray crystallography : Single-crystal analysis confirms the (E)-configuration and intermolecular interactions (e.g., C–H···O/N hydrogen bonds). Example parameters from a related compound:

Parameter Value Space group (Å) 4.6611, 19.8907, 20.9081 (°) 91.988 -factor 0.055 -

FT-IR : Cyano (C≡N) stretch at ~2200–2250 cm and acrylate carbonyl at ~1700 cm .

How can researchers analyze reaction mechanisms involving this compound, such as its participation in cycloaddition or nucleophilic substitution reactions?

Q. Advanced

- Computational DFT studies : Use Gaussian or ORCA to map transition states and electron density surfaces (e.g., Fukui functions for electrophilic/nucleophilic sites) .

- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps in reactions like Michael additions.

- Trapping intermediates : Employ low-temperature NMR or mass spectrometry to isolate reactive intermediates (e.g., enolate species) .

How can polymorphic variations in crystalline forms of this compound impact its physicochemical properties, and what methods resolve such contradictions?

Advanced

Polymorphs arise from packing differences (e.g., herringbone vs. layered arrangements) and affect solubility and stability. Strategies include:

- Variable-temperature XRD : Identify phase transitions (e.g., monoclinic to orthorhombic) under thermal stress .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) using CrystalExplorer .

- SHELXL refinement : Resolve disorder in electron density maps caused by dynamic conformational changes .

What methodological approaches are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Q. Advanced

- Enzyme kinetics : Measure values using fluorogenic substrates (e.g., for kinases or proteases) and Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or EGFR) .

- SPR (Surface Plasmon Resonance) : Quantify binding affinities () in real-time for high-throughput screening .

How can reaction conditions be optimized to minimize side products like (Z)-isomers or dimerized byproducts during synthesis?

Q. Advanced

- Temperature control : Lower temperatures (<50°C) reduce thermal Z→E isomerization but may slow reaction rates. Microwave-assisted synthesis can enhance selectivity .

- Additives : Use catalytic iodine or thiourea derivatives to suppress dimerization via steric or electronic stabilization of intermediates .

- In situ monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.